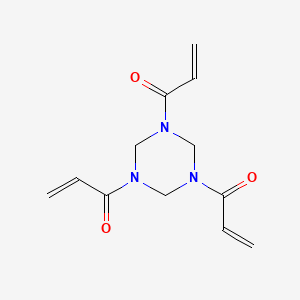

1,3,5-Triacryloylhexahydro-1,3,5-triazine

Descripción general

Descripción

1,3,5-Triacryloylhexahydro-1,3,5-triazine is a chemical compound with the molecular formula C12H15N3O3 and a molecular weight of 249.27 .

Synthesis Analysis

The synthesis of 1,3,5-Triacryloylhexahydro-1,3,5-triazine involves a reaction with methyl alcohol, trioxymethylene, vitriol oil, and vinyl cyanide . The reaction is heated to 70°C and continues for 4 hours. After cooling, a sodium hydroxide solution is added, and the mixture is stirred until evenly mixed. It is then cooled to -5°C and kept for 3 hours. The reaction solution is filtered under the condition of -5 0°C, and the filter cake is dried to obtain the final product .Molecular Structure Analysis

The molecular structure of 1,3,5-Triacryloylhexahydro-1,3,5-triazine is represented by the SMILES stringC=CC(=O)N1CN(CN(C1)C(=O)C=C)C(=O)C=C . The InChI representation is InChI=1S/C12H15N3O3/c1-4-10(16)13-7-14(11(17)5-2)9-15(8-13)12(18)6-3/h4-6H,1-3,7-9H2 . Chemical Reactions Analysis

1,3,5-Triacryloylhexahydro-1,3,5-triazine can participate in thiol-ene reactions . More detailed information about its chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis

1,3,5-Triacryloylhexahydro-1,3,5-triazine is a solid at 20°C and has a melting point of 156°C . It is slightly soluble in water and soluble in acetone, tetrahydrofuran, methanol, and dimethylformamide .Aplicaciones Científicas De Investigación

Polymerization

Triacrylformal: is utilized as a cross-linking agent in polymer synthesis. Its trifunctional nature allows it to form highly cross-linked polymer networks, which are essential for creating robust materials with desirable mechanical properties . For instance, it’s used to synthesize polyacrylamide hydrogels, where it enhances the gel’s structural integrity compared to traditional cross-linkers like N,N’-methylenebisacrylamide .

Flame Retardants

In the development of flame-retardant materials, Triacrylformal serves as a key ingredient. It’s incorporated into nonhalogenated organophosphorus flame retardants, which are applied to fabrics to enhance their resistance to fire . This application is particularly important for safety clothing and furnishings.

Material Science

Triacrylformal: is significant in material science for creating advanced composites and coatings. Its ability to form highly cross-linked networks makes it suitable for materials that require high durability and resistance to environmental factors .

Chemical Synthesis

In chemical synthesis, Triacrylformal is a valuable cross-linker for preparing various chemical compounds. Its reactivity with nucleophiles makes it a versatile building block for constructing complex molecules .

Cutting-Fluid Preservation

Although not a direct application of Triacrylformal , triazine derivatives are added to cutting-fluid formulations in the metal-machining industry as preservatives, suggesting that similar compounds could be synthesized using Triacrylformal as a starting material .

Mecanismo De Acción

Target of Action

1,3,5-Triacryloylhexahydro-1,3,5-triazine, also known as Triacrylformal, is a hexafunctional cross-linker . It primarily targets the polymer chains in a polymer matrix, acting as a bridge to connect these chains and form a three-dimensional network structure .

Mode of Action

Triacrylformal interacts with its targets through a process known as thiol-ene reactions . This reaction involves the addition of a thiol to an alkene (the acryloyl groups in Triacrylformal) to form a thioether . The reaction is highly efficient and can be completed within minutes .

Biochemical Pathways

The thiol-ene reaction is a step-growth polymerization that leads to the formation of a highly cross-linked polymer network . This process significantly enhances the mechanical properties of the resulting polymer, including its strength and durability .

Result of Action

The result of Triacrylformal’s action is the formation of a robust, highly cross-linked polymer network . This network has improved resistance to biological fouling, increased degree of conversion, reduced cytotoxicity, and enhanced adhesion strength to substrates .

Action Environment

The efficacy and stability of Triacrylformal’s action can be influenced by various environmental factors. For instance, the presence of oxygen can inhibit the thiol-ene reaction due to its ability to react with the radicals formed during the process . Therefore, the reaction is often carried out under inert conditions to prevent oxygen interference .

Safety and Hazards

1,3,5-Triacryloylhexahydro-1,3,5-triazine is classified as Acute Tox. 2 Dermal, Acute Tox. 3 Inhalation, Eye Dam. 1, Resp. Sens. 1, Skin Corr. 1B, and Skin Sens. 1 . It is fatal in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled .

Propiedades

IUPAC Name |

1-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-4-10(16)13-7-14(11(17)5-2)9-15(8-13)12(18)6-3/h4-6H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBFGAFWCBMEDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CN(CN(C1)C(=O)C=C)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052645 | |

| Record name | Hexahydro-1,3,5-tris(1-oxoallyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959-52-4 | |

| Record name | 1,1′,1′′-(1,3,5-Triazine-1,3,5(2H,4H,6H)-triyl)tris[2-propen-1-one] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triacryloylhexahydrotriazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triacrylformal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triacrylformal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-one, 1,1',1''-(1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexahydro-1,3,5-tris(1-oxoallyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-1,3,5-tris(1-oxoallyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIACRYLOYLHEXAHYDRO-S-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P69A1S76RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,4S,5R,6R)-6-[4-[butyl(nitroso)amino]butoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1194317.png)